Cas no 2309591-25-9 (methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate)

Methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a structurally complex sulfonyl-containing heterocyclic compound with potential applications in medicinal chemistry and drug development. Its key features include a thiophene carboxylate core linked to an imidazole-substituted azetidine via dual sulfonyl groups, offering versatility in interactions with biological targets. The presence of sulfonamide moieties enhances binding affinity, while the azetidine ring contributes to conformational rigidity. This compound may serve as a valuable intermediate for synthesizing protease inhibitors or kinase modulators due to its electron-withdrawing and hydrogen-bonding capabilities. Its well-defined molecular architecture allows for precise modifications, making it suitable for structure-activity relationship studies in pharmaceutical research.
methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate structure
2309591-25-9 structure
Product Name:methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
CAS No:2309591-25-9
MF:C13H15N3O6S3
MW:405.469699144363
CID:5815263
PubChem ID:121152736
Update Time:2025-08-05

methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • F6471-9443
    • methyl 3-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylthiophene-2-carboxylate
    • 2309591-25-9
    • methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate
    • methyl 3-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)thiophene-2-carboxylate
    • AKOS032694015
    • Inchi: 1S/C13H15N3O6S3/c1-15-5-4-14-13(15)24(18,19)9-7-16(8-9)25(20,21)10-3-6-23-11(10)12(17)22-2/h3-6,9H,7-8H2,1-2H3
    • InChI Key: YYRAXMORXHJKFV-UHFFFAOYSA-N
    • SMILES: S(C1=NC=CN1C)(C1CN(C1)S(C1C=CSC=1C(=O)OC)(=O)=O)(=O)=O

Computed Properties

  • Exact Mass: 405.01229873g/mol
  • Monoisotopic Mass: 405.01229873g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 723
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 161Ų

methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate Pricemore >>

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methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate Related Literature

Additional information on methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Introduction to Methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate (CAS No: 2309591-25-9)

Methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate, a compound with the CAS number 2309591-25-9, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, featuring multiple functional groups, has garnered attention for its potential applications in drug development and medicinal chemistry. The compound's unique architecture, characterized by a thiophene core and extensive sulfonyl and azetidinyl substitutions, positions it as a promising candidate for further exploration in therapeutic interventions.

The chemical entity can be broken down into several key components that contribute to its distinct properties and functionalities. At the heart of the molecule lies a thiophene ring, a heterocyclic aromatic compound known for its stability and versatility in organic synthesis. This core is further modified by the presence of two sulfonyl groups, specifically located at the 3-position and 3'-position of the thiophene ring. These sulfonyl groups introduce strong electron-withdrawing effects, which can influence the compound's reactivity and interactions with biological targets.

In addition to the thiophene backbone, the molecule incorporates an azetidinyl moiety linked through a sulfonyl bridge. Azetidine derivatives are known for their structural flexibility and ability to engage in hydrogen bonding, making them valuable in designing molecules that can interact with biological receptors. The presence of a 1-methyl-1H-imidazol-2-yl group further enhances the compound's complexity, as imidazole derivatives are frequently employed in medicinal chemistry due to their bioisosteric properties and ability to modulate enzyme activity.

The carboxylate functionality at the 2-position of the thiophene ring adds another layer of chemical diversity, allowing for potential interactions with various biological systems. This multifaceted structure suggests that Methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate could exhibit a range of pharmacological activities. For instance, its ability to engage multiple binding sites may make it a suitable candidate for developing dual-action therapeutics, addressing multiple targets simultaneously.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of complex molecules with greater accuracy. These tools have been instrumental in evaluating the potential interactions of Methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate with various protein targets. Preliminary simulations indicate that the compound may interact with enzymes involved in inflammatory pathways, making it a promising candidate for investigating novel anti-inflammatory agents.

The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful manipulation of reactive intermediates and precise control over reaction conditions to ensure high yield and purity. The introduction of each functional group requires meticulous planning to avoid unwanted side reactions. This level of synthetic complexity underscores the compound's potential value in drug discovery efforts.

In parallel with its synthetic development, researchers are exploring various methodologies to assess the biological activity of Methyl 3-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-y l)sulfonyl)thiophene -2-carboxylate. In vitro assays are being conducted to evaluate its effects on key biological pathways, including those related to cancer progression, neurodegeneration, and metabolic disorders. These studies aim to identify specific targets where the compound may exert therapeutic effects.

The integration of structural biology techniques has further enhanced our understanding of how this compound interacts with biological macromolecules. High-resolution crystal structures of protein-ligand complexes have provided insights into the binding modes and affinity of Methyl 3 -((3 - ((1 -methyl -1H -imidazol -2 - y l )sulfony l ) azet idin -1 - y l )sul fon y l )thi o phene -2 -car box ylate . These structural insights are crucial for optimizing the molecule's pharmacological properties through rational drug design.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it an attractive candidate for developing novel materials with specialized functions. For instance, its ability to form stable complexes with other molecules could be exploited in designing smart materials that respond to specific environmental stimuli. Such applications would leverage the compound's structural versatility and functional groups.

The regulatory landscape for new chemical entities like Methyl 3 -((3 - ((1 -methyl -1H -imidazol -2 - y l )sul fon y l ) azet idin -1 - y l )sul fon y l )thi o phene -2 -car box ylate is stringent but well-established. Researchers must navigate through rigorous preclinical testing before advancing to human clinical trials. However, the growing interest in innovative therapeutic agents has led to streamlined processes for evaluating promising candidates like this one.

The economic implications of developing new pharmaceuticals are substantial, involving significant investments in research and development followed by manufacturing costs. Despite these challenges, companies continue to invest heavily in drug discovery efforts, recognizing that breakthrough therapies can address unmet medical needs and improve patient outcomes. Methyl 3-( ( ( 1 -m ethy l -1 H -imi d az ol -2 -y l )s ul fon y l ) azet idin -1-y l ) sul fon y l )thi o phene -2-car box ylate represents one such effort aimed at delivering novel treatments.

In conclusion, Methyl 3-( ( ( 1-m ethy l -1 H-im id az ol -2-y l )s ul fon y l ) az et idin -1-y l ) sul fon y l )thi o phene . The complex molecular architecture suggests diverse pharmacological applications, particularly in areas such as anti-inflammatory therapy and cancer research . As research continues , this compound holds promise as a valuable tool for advancing medical science . Its development underscores the importance of interdisciplinary collaboration between chemists , biologists , and clinicians in bringing new therapies from bench to bedside .

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